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Compound of Interest

Compound Name: 8-Fluoroisoquinolin-5-amine

Cat. No.: B1439149

This guide provides a comprehensive overview of the physicochemical properties, synthesis,
and potential applications of 8-Fluoroisoquinolin-5-amine, a key heterocyclic building block
for researchers in drug discovery and materials science. This document is structured to deliver
not just data, but also expert insights into the strategic application of this molecule.

Introduction: The Strategic Importance of
Fluorinated Isoquinolines

The isoquinoline scaffold is a prominent feature in a vast array of natural products and
synthetic compounds with significant biological activity, including anticancer and antimicrobial
agents.[1] The introduction of a fluorine atom into this privileged structure can profoundly
influence its physicochemical and pharmacological properties. Fluorine's high electronegativity,
small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability,
improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.

8-Fluoroisoquinolin-5-amine, in particular, combines the isoquinoline core with two key
functional groups: a fluorine atom at the 8-position and an amine group at the 5-position. This
specific arrangement offers a unique combination of electronic and steric properties, making it
a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.
The strategic placement of the amino group provides a reactive handle for further molecular
elaboration, while the fluorine atom can serve to fine-tune the molecule's properties.

Physicochemical Properties
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Precise experimental data for 8-Fluoroisoquinolin-5-amine is not extensively documented in

publicly available literature. However, based on the analysis of its constituent parts and data

from closely related analogs, we can present a comprehensive profile of its expected

characteristics.
Property Value Source/Basis
CAS Number 608515-47-5 [2]
Molecular Formula CoH7FN:2 [2]
Molecular Weight 162.16 g/mol [2]
Expected to be a solid at room  Inferred from related
Appearance o o
temperature. aminoisoquinolines.
Not available. For comparison,
Melting Point 8-aminoisoquinoline has a [3]
melting point of 168-169 °C.
Based on prediction for the
Boiling Point Predicted: ~322.3 £ 27.0 °C isomeric 7-fluoro-8-
isoquinolinamine.[4]
Based on prediction for the
pKa Predicted: ~5.06 + 0.28 isomeric 7-fluoro-8-
isoquinolinamine.[4]
Expected to have limited
N solubility in water and good Inferred from related
Solubility

solubility in organic solvents
like DMSO and DMF.

fluorinated isoquinolines.[5]

Synthesis and Reactivity

A definitive, published synthesis protocol for 8-Fluoroisoquinolin-5-amine is not readily

available. However, a plausible and efficient synthetic route can be designed based on

established methodologies for the synthesis of related 8-substituted isoquinolines. The

following proposed synthesis leverages the preparation of an 8-fluoro-3,4-dihydroisoquinoline

intermediate, followed by aromatization and amination.
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Proposed Synthetic Pathway

A logical approach to the synthesis of 8-Fluoroisoquinolin-5-amine would involve the initial
construction of the 8-fluoroisoquinoline core, followed by a nucleophilic aromatic substitution to
introduce the 5-amino group. A key challenge is the regioselective introduction of substituents
onto the isoquinoline ring.

A multi-step synthesis starting from isoquinoline is a feasible strategy. This would likely involve:

e Bromination at the 5-position: Treatment of isoquinoline with N-bromosuccinimide (NBS) in
sulfuric acid can achieve bromination at the 5-position.[6]

 Nitration at the 8-position: The resulting 5-bromoisoquinoline can then be nitrated at the 8-
position using a mixture of nitric and sulfuric acids.[6]

e Reduction of the nitro group: The 8-nitro group can be selectively reduced to an amino

group.

» Diazotization and Fluorination (Schiemann Reaction): The 8-amino group can be converted
to a diazonium salt and subsequently displaced with fluorine.

e Introduction of the 5-amino group: The final step would involve the introduction of the amino
group at the 5-position, potentially through a nucleophilic aromatic substitution of the
bromine atom.

An alternative and potentially more direct route could involve the synthesis of 8-fluoro-3,4-
dihydroisoquinoline, as detailed in the literature, followed by subsequent chemical
modifications.[6][7]
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2. Heat
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Caption: Proposed synthetic workflow for 8-Fluoroisoquinolin-5-amine.
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Reactivity Profile

The reactivity of 8-Fluoroisoquinolin-5-amine is dictated by the interplay of the isoquinoline
ring system, the electron-withdrawing fluorine atom, and the electron-donating amino group.

o The Amino Group: The primary amine at the 5-position is a key site for derivatization. It can
undergo a wide range of reactions typical of aromatic amines, such as acylation, alkylation,
sulfonylation, and diazotization followed by substitution. This functional group is crucial for
building more complex molecules.

e The Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring is basic and can be
protonated or alkylated. Its basicity will be influenced by the electronic effects of the fluorine
and amino substituents.

e The Aromatic Ring: The isoquinoline ring system is susceptible to electrophilic aromatic
substitution, although the positions of substitution will be directed by the existing
substituents. The fluorine atom is a deactivating but ortho-, para-directing group, while the
amino group is a strongly activating and ortho-, para-directing group.

Spectral Characterization (Predicted)

While experimental spectra are not available, we can predict the key features of the NMR and
IR spectra of 8-Fluoroisoquinolin-5-amine based on established principles and data from
analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The
chemical shifts will be influenced by the electron-donating amino group and the electron-
withdrawing fluorine atom. The protons on the pyridine ring (H-1 and H-3) will likely appear at
lower field due to the deshielding effect of the ring nitrogen. The protons on the benzene ring
will show complex splitting patterns due to proton-proton and proton-fluorine coupling.

3C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon
atoms in the molecule. The carbon attached to the fluorine atom (C-8) will exhibit a large one-
bond carbon-fluorine coupling constant (XJCF). The chemical shifts of the carbons in the
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benzene ring will be significantly affected by the fluorine and amino substituents. Aromatic
carbons typically resonate in the range of 110-160 ppm.[8]

IR Spectroscopy

The infrared spectrum will provide valuable information about the functional groups present.
Key expected absorptions include:

N-H stretching: Two distinct bands in the region of 3400-3250 cm~1* characteristic of a
primary amine.[9]

e N-H bending: A band in the region of 1650-1580 cm~1.[9]
e C-N stretching (aromatic): A strong band in the region of 1335-1250 cm~1.[9]
e C-F stretching: A strong absorption in the range of 1250-1000 cm~2.

e Aromatic C-H and C=C stretching: Bands in the regions of 3100-3000 cm~—* and 1600-1450
cm™1, respectively.[10]

Applications in Drug Discovery and Materials
Science

The structural motifs present in 8-Fluoroisoquinolin-5-amine suggest its significant potential
as a building block in the development of novel bioactive molecules and advanced materials.

Medicinal Chemistry

The isoquinoline core is a well-established pharmacophore in medicinal chemistry.[1] The
addition of a fluorine atom can enhance drug-like properties, as previously discussed. The
amino group at the 5-position provides a convenient point for the attachment of various side
chains to explore structure-activity relationships (SAR).

» Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the
ATP-binding site of the enzyme. 8-Fluoroisoquinolin-5-amine could serve as a scaffold for
the development of novel kinase inhibitors for the treatment of cancer and other diseases.
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o CNS-Active Agents: The structural similarity to compounds with known activity on the central
nervous system suggests that derivatives of 8-Fluoroisoquinolin-5-amine could be
explored as potential treatments for neurological and psychiatric disorders. For instance, a
related compound, 8-fluoroisoquinolin-1-amine, is used in the synthesis of dual serotonin-
norepinephrine reuptake inhibitors.[11]

« Antimicrobial Agents: The isoquinoline and quinoline scaffolds are present in numerous
antimicrobial agents.[5] The unique electronic properties conferred by the fluorine and amino
groups could lead to the discovery of new antibiotics with novel mechanisms of action.

8-Fluoroisoquinolin-5-amine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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